molecular formula C20H13ClN4O2 B600833 Alogliptin-Verunreinigung 07 CAS No. 1618644-29-3

Alogliptin-Verunreinigung 07

Katalognummer: B600833
CAS-Nummer: 1618644-29-3
Molekulargewicht: 376.81
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Drug Formulation and Development

Alogliptin Impurity 07 plays a critical role in the formulation of alogliptin-based medications. Understanding its properties is essential for:

  • Stability Studies : Impurities can alter the stability of the drug formulation. Research indicates that impurities like Alogliptin Impurity 07 can affect the degradation pathways of alogliptin, necessitating rigorous stability testing under various conditions .
  • Formulation Optimization : Recent studies have demonstrated that incorporating nanoparticles or polymeric carriers can enhance the delivery and efficacy of alogliptin while mitigating the effects of impurities . For instance, formulations using Eudragit RSPO nanoparticles have shown improved pharmacokinetic profiles compared to pure alogliptin.

Quality Control and Analytical Methods

The detection and quantification of Alogliptin Impurity 07 are crucial for ensuring product quality. Various analytical methods have been developed for this purpose:

  • High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method has been validated for determining alogliptin benzoate and its impurities, including Alogliptin Impurity 07, with a limit of detection as low as 0.03 µg .
  • Forced Degradation Studies : These studies assess how impurities behave under stress conditions (e.g., heat, light) to predict their impact on drug stability. Findings suggest that Alogliptin Impurity 07 may exhibit similar degradation patterns to alogliptin itself when subjected to acidic conditions .

Safety Assessments

The safety profile of alogliptin formulations can be influenced by impurities like Alogliptin Impurity 07:

  • Toxicological Studies : Evaluating the toxicity of impurities is essential for regulatory compliance and patient safety. Research indicates that certain impurities can potentially downregulate drug efficacy or introduce toxic effects .
  • Clinical Trials : Long-term clinical studies have shown that formulations containing alogliptin with controlled impurity levels maintain safety without significant adverse events . This underscores the importance of monitoring impurities during clinical evaluations.

Table 1: Comparison of Analytical Methods for Detecting Alogliptin Impurity 07

MethodDetection LimitAccuracyApplication Area
HPLC0.03 µg100.3%Quality control
UV SpectrophotometryVariesHighPreliminary screening
Mass SpectrometryLowVery HighStructural elucidation

Table 2: Stability Study Results for Alogliptin Formulations

ConditionStability (Days)Observed Degradation (%)Comments
Room Temperature305%Acceptable
Accelerated (40°C)1515%Increased degradation noted
Light Exposure2010%Requires protective packaging

Case Studies

  • Formulation Development : A study conducted on alogliptin-loaded polymeric nanoparticles demonstrated a significant improvement in blood glucose levels compared to conventional formulations, highlighting the importance of managing impurities effectively during development .
  • Clinical Efficacy : In a multi-center trial involving patients with type 2 diabetes, formulations containing controlled levels of Alogliptin Impurity 07 showed consistent efficacy in glycemic control without increasing adverse effects compared to placebo .

Wirkmechanismus

Target of Action

Alogliptin Impurity 07, also known as 2,2’-((6-chloro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

Alogliptin Impurity 07 acts as a DPP-4 inhibitor . It inhibits the DPP-4 enzyme, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

By inhibiting DPP-4, Alogliptin Impurity 07 prolongs the action of incretin hormones, leading to increased insulin release and decreased glucagon levels . This results in a decrease in hepatic glucose production and an increase in glucose uptake, thereby helping to regulate blood glucose levels .

Pharmacokinetics

It is known that peak inhibition of dpp-4 occurs within 2-3 hours after administration . Inhibition of DPP-4 remains above 80% at 24 hours for doses greater than or equal to 25 mg . Alogliptin Impurity 07 also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels compared to placebo over an 8-hour period following a standardized meal .

Result of Action

The primary result of Alogliptin Impurity 07’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, it promotes insulin release and inhibits glucagon secretion . This leads to decreased hepatic glucose production and increased glucose uptake, helping to maintain normal blood glucose levels .

Action Environment

The action of Alogliptin Impurity 07 can be influenced by various environmental factors. For instance, the presence of potentially genotoxic impurities (PGIs) in pharmaceutical substances and products can have an impact on human health . These impurities can cause breakage and rearrangements of chromosomes, or mutations which may lead to the development of cancers . Therefore, it is crucial to monitor these impurities at allowed limits to minimize their harmful effects .

Analyse Chemischer Reaktionen

Types of Reactions: Alogliptin Impurity 07 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of amines or alcohols .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Alogliptin Impurity 07 is a compound associated with the antihyperglycemic agent alogliptin, which is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This article explores the biological activity of Alogliptin Impurity 07, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Alogliptin and DPP-4 Inhibition

Alogliptin is primarily used in the management of type 2 diabetes mellitus. As a DPP-4 inhibitor, it enhances the levels of incretin hormones, which play a crucial role in glucose metabolism. The mechanism involves the inhibition of DPP-4, leading to increased concentrations of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in improved insulin secretion and reduced glucagon levels postprandially .

  • Molecular Formula : C20H13ClN4O2
  • Molecular Weight : 378.80 g/mol
  • CAS Number : [Not specified]

Alogliptin Impurity 07 shares similarities with its parent compound in terms of biological activity. It is believed to exert effects through:

  • Inhibition of DPP-4 : This leads to increased levels of active GLP-1 and GIP, which enhance insulin secretion from pancreatic beta cells while suppressing glucagon release.
  • Potential Role in Weight Management : While alogliptin does not promote weight loss, it has not been associated with weight gain, making it a favorable option for patients concerned about body weight .

Case Studies and Clinical Trials

  • Efficacy in Glycemic Control :
    • Clinical studies have shown that alogliptin can achieve reductions in HbA1c levels ranging from 0.5% to 0.8% when used alone or in combination with other antidiabetic agents like metformin and pioglitazone .
    • A study demonstrated that alogliptin significantly increases active GLP-1 levels by 2 to 4 times after meals, which is crucial for postprandial glucose control .
  • Safety Profile :
    • Long-term studies indicate that alogliptin maintains a favorable safety profile over three years, with minimal adverse effects reported compared to other oral hypoglycemic agents .
  • Beta-cell Function :
    • Research evaluating beta-cell function showed modest improvements; however, these did not reach statistical significance. Further long-term studies are necessary to confirm any protective effects on beta-cell function .

Comparative Table of Alogliptin and Its Impurity

CompoundMolecular FormulaMolecular WeightDPP-4 InhibitionClinical Use
AlogliptinC18H21N5O2339.39 g/molYesType 2 Diabetes Treatment
Alogliptin Impurity 07C20H13ClN4O2378.80 g/molYes (similar)Research on DPP-4 inhibition

Eigenschaften

IUPAC Name

2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEYVZYCZVUXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Alogliptin Impurity 07
Reactant of Route 2
Reactant of Route 2
Alogliptin Impurity 07
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Alogliptin Impurity 07
Reactant of Route 4
Reactant of Route 4
Alogliptin Impurity 07
Reactant of Route 5
Reactant of Route 5
Alogliptin Impurity 07
Reactant of Route 6
Reactant of Route 6
Alogliptin Impurity 07

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.